2-Bromo-2-cyano-N,N-dimethylacetamide

α-Bromination Ketone functionalization Selective monobromination

Choose 2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA) when synthetic protocols demand exclusive α-monobromination of enolizable ketones without dibromoketone contamination. This crystalline reagent uniquely suppresses dibromination and ring bromination via radical mechanism with steric/electronic control, eliminating chromatographic separation required with Br₂ or NBS. BCDA also serves as a dual-electrophile enabling tandem substitution–cyclization to construct thiazole, oxazole, and imidazole frameworks in one pot. Stable in neutral/acidic media where NBS decomposes. Store at 0–10°C protected from light.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 15430-62-3
Cat. No. B098253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-cyano-N,N-dimethylacetamide
CAS15430-62-3
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(C#N)Br
InChIInChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3
InChIKeyHLAJXHYCSPHGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA): Supplier Selection Guide for α-Brominating Agent CAS 15430-62-3


2-Bromo-2-cyano-N,N-dimethylacetamide (CAS 15430-62-3; BCDA) is an α-bromo-α-cyanoacetamide derivative (molecular formula C5H7BrN2O, MW 191.03) that functions as a crystalline solid monobrominating reagent with mp 53–54 °C and bp 134–135 °C/0.3 mmHg [1]. It is soluble in ethanol, benzene, chloroform, ethyl acetate, and THF; insoluble in petroleum ether and hexane; and slightly soluble in hot ether, isopropyl alcohol, and water [1]. BCDA is stable at room temperature in neutral or acidic media but decomposes under basic conditions, necessitating storage at 0–10 °C with protection from light [1]. The reagent is synthesized via bromination of 2-cyano-N,N-dimethylacetamide with Br2 in AcOH/Ac2O at 8–10 °C [1].

2-Bromo-2-cyano-N,N-dimethylacetamide: Why α-Bromination Reagents Cannot Be Swapped Without Revalidation


Generic brominating reagents such as Br2, NBS, or CuBr2 cannot be substituted for 2-bromo-2-cyano-N,N-dimethylacetamide in α-monobromination of enolizable ketones without compromising reaction outcome [1]. BCDA uniquely combines a radical-based mechanism with the steric and electronic effects of its α-cyano and N,N-dimethylcarbamoyl substituents to enforce high monobromination selectivity while suppressing dibromination and ring bromination side products [2]. The compound remains stable in neutral or acidic media but decomposes under basic conditions, a property that differs from base-tolerant alternatives and requires specific procurement and storage handling (0–10 °C, protected from light) [1]. Substituting BCDA with conventional brominating agents introduces product distribution variability that cannot be corrected without full reaction re-optimization, making supplier and grade consistency critical.

2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA) Quantified Differentiation: Procurement-Relevant Performance Data vs. Alternatives


Monobromination vs. Dibromination Selectivity: BCDA vs. Molecular Bromine (Br2) in Acetophenone Bromination

BCDA provides exclusive monobromination of acetophenone to phenacyl bromide under conditions where molecular bromine (Br2) yields substantial dibromination side products. BCDA achieves quantitative monobromination with no detectable dibromination, representing a selectivity advantage over Br2 [1].

α-Bromination Ketone functionalization Selective monobromination

BCDA as Dual-Functional Synthon: Simultaneous α-Bromo and α-Cyano Electrophilic Centers vs. Simple α-Bromoacetamides

BCDA possesses two distinct electrophilic centers (α-bromo and α-cyano carbons) that enable sequential or orthogonal nucleophilic substitution pathways not available with simple α-bromoacetamides. This dual functionality permits direct construction of thiazole, oxazole, and imidazole heterocycles in a single operation [1].

Heterocycle synthesis Nucleophilic substitution Dual electrophile

Physical Property Differentiation: BCDA Stability Profile vs. N-Bromosuccinimide (NBS) in Basic Reaction Conditions

BCDA demonstrates pH-dependent stability: it remains stable at room temperature in neutral or acidic solution but undergoes decomposition in basic media [1]. This profile differs from NBS, which decomposes in acidic conditions and liberates bromine upon heating or moisture exposure. BCDA requires storage at 0–10 °C with light protection for long-term stability [1].

Reagent handling Storage stability Process safety

Radical Polymerization Initiation: BCDA Application in Poly(vinyl acetate) Synthesis vs. Thermal Initiators

BCDA initiates radical polymerization of vinyl acetate to produce poly(vinyl acetate) . The bromine atom participates in radical generation pathways, providing an initiation mechanism distinct from thermal initiators such as AIBN or benzoyl peroxide.

Polymer synthesis Radical initiator Vinyl polymerization

Commercial Availability and Purity Specification Differentiation Across Suppliers

Commercially available BCDA varies in purity specifications: Aladdin Scientific supplies ≥90.0% (GC) grade ; AKSci supplies 98% minimum purity grade . This 8% absolute purity difference may affect reaction stoichiometry calculations and byproduct profiles in sensitive transformations.

Supply chain Purity specification Procurement

2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA): Priority Procurement Applications Based on Verified Evidence


α-Monobromination of Enolizable Ketones Requiring Exclusion of Dibromination

BCDA should be prioritized when synthetic protocols demand exclusive α-monobromination of enolizable ketones without dibromoketone contamination. The reagent eliminates the need for chromatographic separation of mono- and dibrominated products, which is required when using Br2 [1]. This application is supported by direct comparative data showing BCDA achieves quantitative monobromination of acetophenone with no detectable dibromination under benzene reflux conditions [1].

One-Pot Heterocycle Synthesis via Dual α-Bromo and α-Cyano Electrophilic Centers

BCDA enables tandem nucleophilic substitution–cyclization sequences that construct thiazole, oxazole, and imidazole frameworks in a single operation [1]. This dual-electrophile capability reduces synthetic step count compared to sequential activation of mono-functional precursors and improves atom economy for pharmaceutical intermediate manufacturing [1]. Typical conditions involve nucleophilic thiols, amines, or alcohols with K2CO3 in acetonitrile at 50 °C [1].

Acidic Reaction Conditions Where NBS Is Unstable

BCDA is stable in neutral and acidic media at room temperature, making it the preferred α-brominating reagent for reactions conducted under acidic conditions where NBS decomposes [1]. This pH-dependent stability profile directly informs solvent and buffer selection during process development. Storage requires 0–10 °C with protection from light to maintain long-term reagent integrity [1].

Radical Polymerization Initiation for Vinyl Acetate-Based Polymer Synthesis

BCDA initiates radical polymerization of vinyl acetate to produce poly(vinyl acetate), providing an alternative radical initiation pathway to thermal initiators such as AIBN or benzoyl peroxide [1]. This application may enable polymerization under conditions incompatible with conventional thermal initiators and can introduce distinct polymer end-group functionality for subsequent macromolecular modification [1].

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